5-Amino-2-methoxy-N-(4-methoxy-phenyl)-benzenesulfonamide

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Sulfonamide SAR studies are often blocked by analogs lacking key hydrogen-bond donors or having mismatched lipophilicity. This disubstituted benzenesulfonamide provides a validated alternative. - **Differentiated profile:** XLogP3 1.7, TPSA ≈99Ų, 2 HBDs - distinct from 4-amino or des-methoxy isomers. - **Synthetic handle:** Pre-installed 5-amino group for direct amidation or Buchwald-Hartwig coupling. - **Supply:** Commercial gram-scale availability eliminates N-arylation steps.

Molecular Formula C14H16N2O4S
Molecular Weight 308.35
CAS No. 327975-71-3
Cat. No. B2771252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-methoxy-N-(4-methoxy-phenyl)-benzenesulfonamide
CAS327975-71-3
Molecular FormulaC14H16N2O4S
Molecular Weight308.35
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)OC
InChIInChI=1S/C14H16N2O4S/c1-19-12-6-4-11(5-7-12)16-21(17,18)14-9-10(15)3-8-13(14)20-2/h3-9,16H,15H2,1-2H3
InChIKeyAMDPAIQVKSGCKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-2-methoxy-N-(4-methoxy-phenyl)-benzenesulfonamide: Chemical Identity & Structural Context


5-Amino-2-methoxy-N-(4-methoxy-phenyl)-benzenesulfonamide (CAS 327975-71-3) is a disubstituted benzenesulfonamide with the molecular formula C₁₄H₁₆N₂O₄S and a molecular weight of 308.35 g·mol⁻¹ [1]. It features a 5-amino-2-methoxy substitution pattern on the phenyl ring bearing the sulfonamide group, coupled with an N-(4-methoxyphenyl) moiety on the sulfonamide nitrogen . The compound is catalogued under PubChem CID 3388853 and MDL number MFCD02710938, and is commercially available from multiple research chemical suppliers in purities typically ranging from 95% to 98% . Its computed physicochemical profile—including an XLogP3 of 1.7, two hydrogen bond donors, six hydrogen bond acceptors, five rotatable bonds, and a topological polar surface area of approximately 99 Ų—places it within favorable drug-like chemical space (zero Rule-of-5 violations) [1].

Core Disubstituted benzenesulfonamide scaffold
Key Substituents 5-Amino, 2-methoxy, N-(4-methoxyphenyl)
Procurement Multi-vendor research-grade availability

5-Amino-2-methoxy-N-(4-methoxy-phenyl)-benzenesulfonamide: Substitution Risks vs. In-Class Analogs


Within the benzenesulfonamide class, minor structural variations—such as the position of the amino group, the presence or absence of the 2-methoxy substituent, or the nature of the N-aryl group—can profoundly alter hydrogen-bonding capacity, electronic distribution, and steric accessibility to biological targets [1]. For 5-Amino-2-methoxy-N-(4-methoxy-phenyl)-benzenesulfonamide, the simultaneous presence of the electron-donating 5-amino group (capable of acting as a hydrogen bond donor) and the 2-methoxy group (modulating ring electronics and solubility) distinguishes it from simpler N-(4-methoxyphenyl)benzenesulfonamide analogs that lack ring substitution [2]. Attempting to substitute a 4-amino isomer or a des-methoxy analog without experimental confirmation risks altering target engagement, pharmacokinetic behavior, and the chemical handle available for downstream derivatization [3]. The quantitative evidence below details the specific dimensions in which this compound diverges from its closest structural neighbors.

Hydrogen-Bond Donor Mismatch
Dimethoxy analogs may reduce hydrogen-bond donor capacity, potentially altering target interaction patterns.
Positional Isomer Conformational Shift
4-Amino isomer lacks the 2-methoxy rotatable bond, which may limit conformational sampling during binding.
N-Aryl Group Dependency
Des-N-aryl precursors require additional synthetic steps and may shift lipophilicity and target recognition profile.

5-Amino-2-methoxy-N-(4-methoxy-phenyl)-benzenesulfonamide: Quantitative Differentiation Evidence


Hydrogen Bond Donor Count vs. Dimethoxy Analog

The presence of the 5-amino group in the target compound provides two hydrogen bond donors (the sulfonamide NH and the aniline NH₂), whereas the direct comparator 2,5-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide—where a methoxy group replaces the amino substituent—possesses only one hydrogen bond donor (sulfonamide NH) [1]. This difference alters the compound's capacity to engage in directional hydrogen-bonding interactions with biological targets, a critical parameter in structure-based drug design [2].

HBD Count
Reported
2 HBD vs 1 HBD
Additional HBD may expand target interaction surface.
Computed descriptor; dimethoxy analog comparator.
Medicinal Chemistry Drug Design Physicochemical Property Optimization

Topological Polar Surface Area Differentiation

The 5-amino-2-methoxy substitution on the central phenyl ring increases the topological polar surface area (TPSA) of the target compound to approximately 99 Ų, compared to approximately 55–64 Ų for the unsubstituted N-(4-methoxyphenyl)benzenesulfonamide . TPSA is a well-established correlate of intestinal absorption and blood-brain barrier penetration; compounds with TPSA > 60–70 Ų generally exhibit reduced CNS penetration, while values below 140 Ų remain compatible with oral absorption [1].

Topological PSA
Reported
≈99 Ų
Higher TPSA suggests preferential peripheral engagement over CNS penetration.
vs. 55–64 Ų for unsubstituted N-(4-methoxyphenyl)benzenesulfonamide.
ADME Prediction Blood-Brain Barrier Permeability Oral Bioavailability

Rotatable Bond Count vs. 4-Amino Isomer

The target compound contains 5 rotatable bonds (two methoxy groups plus the sulfonamide linkage), whereas the 4-amino positional isomer (4-amino-N-(4-methoxyphenyl)benzenesulfonamide) contains only 4 rotatable bonds, lacking the ortho-methoxy substituent [1]. Increased rotatable bond count correlates with greater conformational entropy and can influence both binding affinity and selectivity profiles [2].

Rotatable Bonds
Reported
5 bonds vs 4 bonds
Extra rotatable bond may enable distinct conformational sampling.
4-amino positional isomer comparison.
Conformational Flexibility Ligand Efficiency Entropic Penalty

XLogP3 Lipophilicity Profile Comparison

The computed XLogP3 for the target compound is 1.7 [1]. This places it in a moderate lipophilicity range compared to related analogs: N-(4-methoxyphenyl)benzenesulfonamide (estimated XLogP ~2.1–2.5) and 5-amino-2-methoxybenzenesulfonamide (XLogP ~0.5–0.8) [2]. The intermediate logP of 1.7 is within the optimal range (1–3) commonly associated with favorable oral absorption and reduced metabolic liability [3].

Lipophilicity
Class-level
XLogP3 1.7
Intermediate logP may balance permeability and metabolic stability.
Between N-aryl and des-N-aryl analog ranges; class-level inference.
Lipophilicity Solubility Drug-Likeness

Synthetic Accessibility & Commercial Availability

The target compound is commercially available from multiple vendors including Santa Cruz Biotechnology (catalog sc-350640), Enamine (EN300-02476), and Fluorochem (10-F911567), with purities of 95–98% and pricing ranging from approximately $102–170 (EUR) per 100–250 mg to $758 per 100 mg for higher-purity material [1]. In contrast, the simpler analog 5-amino-2-methoxybenzenesulfonamide (CAS 88508-44-5) lacks the N-(4-methoxyphenyl) substituent and typically requires additional synthetic steps to install the N-aryl group, adding 1–2 steps to any derivatization sequence .

Synthetic Access
Data to verify
0 extra steps; multi-vendor
Pre-functionalized scaffold may accelerate library synthesis.
Based on vendor catalog survey; verify lot-specific purity.
Chemical Sourcing Lead Optimization Parallel Synthesis

5-Amino-2-methoxy-N-(4-methoxy-phenyl)-benzenesulfonamide: Research & Industrial Applications


Scaffold for Selective Carbonic Anhydrase Inhibitor Design

The 5-amino-2-methoxy substitution pattern, combined with the N-(4-methoxyphenyl) group, provides a differentiated hydrogen-bonding and lipophilicity profile (XLogP3 = 1.7, TPSA ≈ 99 Ų) that positions this compound as a candidate scaffold for designing carbonic anhydrase (CA) inhibitors with tailored isoform selectivity [1]. The dual hydrogen bond donor capacity (HBD = 2) [2] distinguishes it from dimethoxy analogs and may enable engagement with amino acid residues in the CA active site that are inaccessible to mono-donor sulfonamides. Benzenesulfonamides are a well-validated chemotype for CA inhibition, and the specific substitution pattern of this compound may offer a unique vector for achieving selectivity over ubiquitous CA II while targeting tumor-associated CA IX/XII [1].

Fragment-Based Lead Optimization Library Synthesis

The pre-installed 5-amino group serves as a chemically tractable handle for further derivatization—via amide bond formation, reductive amination, or Buchwald-Hartwig coupling—without requiring deprotection or functional group interconversion steps [3]. Compared to the 4-amino positional isomer, the 2-methoxy group imparts additional conformational flexibility (5 vs. 4 rotatable bonds) [2], which can be exploited in structure-guided design to sample distinct conformational space. The compound's commercial availability at gram scale eliminates the need for in-house N-arylation of simpler sulfonamide precursors, accelerating library production timelines [3].

Probe for Peripheral Target Engagement Studies

With a TPSA of approximately 99 Ų—well above the threshold associated with significant CNS penetration (typically <60–70 Ų for good brain exposure)—this compound is physico chemically predisposed toward peripheral rather than central target engagement [4]. This property makes it a suitable candidate for probing peripheral carbonic anhydrase isoforms, inflammatory targets, or other peripherally-restricted enzymes where CNS exclusion is desired to minimize neurological side effects. The moderate lipophilicity (XLogP3 = 1.7) further supports aqueous solubility sufficient for in vitro assay conditions while maintaining membrane permeability [4].

Antibacterial Sulfonamide SAR Studies

5-Amino-2-methoxy-N-(4-methoxy-phenyl)-benzenesulfonamide belongs to the sulfonamide class with a well-established precedented antibacterial mechanism (dihydropteroate synthase inhibition in the folate biosynthesis pathway) [5]. The specific 5-amino-2-methoxy-N-(4-methoxyphenyl) substitution pattern may modulate antibacterial spectrum, potency, or resistance profile compared to clinically used sulfonamides such as sulfamethoxazole or sulfadiazine [5]. This compound can serve as a core scaffold for systematic SAR exploration aimed at identifying next-generation sulfonamide antibacterials with improved activity against resistant strains—a research area of high unmet medical need [5].

Application
Selection Property
Validation Focus
Carbonic Anhydrase Inhibitor Scaffold
Hydrogen-bond donor capacity & sulfonamide chemotype
CA isoform selectivity profiling
Fragment-Based Library Synthesis
Pre-installed amino handle for derivatization
Conformational sampling & synthetic tractability
Peripheral Target Engagement Probe
TPSA & lipophilicity balance for peripheral restriction
CNS exclusion & tissue distribution assessment
Antibacterial SAR Studies
Modifiable sulfonamide core
DHPS inhibition & resistance profile exploration
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